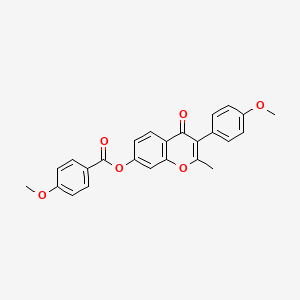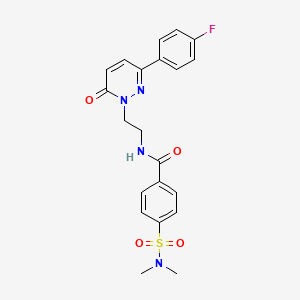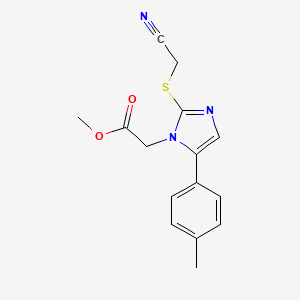
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, also known as DCPIB, is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a selective inhibitor of volume-regulated anion channels (VRACs), which play a crucial role in cell volume regulation and are involved in a variety of physiological processes.
科学的研究の応用
Molecular Structure and Computational Analysis
1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, a carbazole derivative, has been analyzed for its molecular structure and properties. Warad et al. (2018) conducted physical analyses including CHN-elemental analysis, TOF-MS, UV-vis, FT-IR, and NMR, alongside computational studies at the DFT/B3LYP/6-311++G(d) level. They performed molecular electrostatic potential (MEP), Mulliken charge, IR-B3LYP, and structure optimization studies (Warad et al., 2018).
Anticancer Properties
Carbazole aminoalcohols, including derivatives of 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have shown promising anticancer properties. Wang et al. (2016) discovered that these compounds exhibit significant antiproliferative activity against human tumor cell lines. Their study suggests that these compounds may act as topoisomerase I poisons, causing single-strand DNA damage and inducing cell cycle arrest and apoptosis in cancer cells (Wang et al., 2016).
Neurogenesis Enhancement
P7C3 and its derivatives, including 1-(3,6-dibromo-9H-carbazol-9-yl)-3-(p-tolylamino)propan-2-ol, a structurally similar compound to 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have been reported to increase neurogenesis in rat neural stem cells. Shin et al. (2015) found that these compounds promote neurogenesis by inducing final cell division during neural stem cell differentiation (Shin et al., 2015).
Antibacterial Properties
Carbazole derivatives, including 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have shown antibacterial properties. Gerits et al. (2014) found that a similar compound, SPI031 (N-alkylated 3, 6-dihalogenocarbazol), exhibits broad-spectrum antibacterial activity against pathogens like Staphylococcus aureus and Pseudomonas aeruginosa. This compound is also effective against mature biofilms of P. aeruginosa and has low cytotoxicity against various human cell types, indicating its potential for new antibacterial drug development (Gerits et al., 2014).
Antifungal Properties
Several novel 1,2,3-triazolyl β-hydroxy alkyl/carbazole hybrid molecules, structurally related to 1-(3,6-dichloro-9H-carbazol-9-yl)-3-(phenylamino)propan-2-ol, have been designed and synthesized as antifungal agents. Rad et al. (2016) described the synthesis of these compounds, which exhibited potent antifungal activity against various pathogenic fungal strains, providing insights into their potential as new antifungal agents (Rad et al., 2016).
特性
IUPAC Name |
1-anilino-3-(3,6-dichlorocarbazol-9-yl)propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18Cl2N2O/c22-14-6-8-20-18(10-14)19-11-15(23)7-9-21(19)25(20)13-17(26)12-24-16-4-2-1-3-5-16/h1-11,17,24,26H,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXYYNDQCQZYLNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NCC(CN2C3=C(C=C(C=C3)Cl)C4=C2C=CC(=C4)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Methyl-3-[(1-methylpiperidin-4-yl)oxy]pyrazine](/img/structure/B2928967.png)
![2-((2-(azepan-1-yl)-2-oxoethyl)thio)-3-phenyl-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2928968.png)



![2-{[2-(4-chlorophenyl)propan-2-yl]amino}-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2928972.png)
![3-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1-(2,2,2-trifluoroethyl)pyrrolidin-2-one](/img/structure/B2928973.png)
![4-Chloro-7H,8H,9H-pyrimido[4,5-b]azepine-6-carboxylic acid hydrochloride](/img/structure/B2928975.png)
![3,4,5-trimethoxy-N-[[5-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide](/img/structure/B2928979.png)

![N-(4-methoxyphenethyl)-1,5-dioxa-9-azaspiro[5.5]undecane-9-carboxamide](/img/structure/B2928984.png)

